molecular formula C20H29FN6O3 B1667789 Brifentanil CAS No. 101345-71-5

Brifentanil

Cat. No.: B1667789
CAS No.: 101345-71-5
M. Wt: 420.5 g/mol
InChI Key: KKMGCTVJCQYQPV-DOTOQJQBSA-N
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Description

Brifentanil, also known as A-3331, is an opioid analgesic that is an analogue of fentanyl. It was developed in the early 1990s and is known for its highly potent, short-acting analgesic and sedative effects. This compound is most similar to other potent fentanyl analogues such as alfentanil .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of brifentanil involves several steps. One of the key steps is the hydrogenolysis of 1-benzyl-3-methylpiperidin-4-one with hydrogen over palladium on carbon in ethanol to give the free piperidone. This is then condensed with 1-(2-bromoethyl)-4-ethyl-4,5-dihydro-1H-tetrazol-5-one .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as described above, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Brifentanil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the this compound molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce different substituents into the this compound structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Nucleophilic reagents such as sodium hydride and alkyl halides are often used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Brifentanil has several scientific research applications, including:

Mechanism of Action

Brifentanil is most similar to other potent, short-acting fentanyl analogues such as alfentanil, sufentanil, and remifentanil. These compounds share similar mechanisms of action and pharmacological effects but differ in their potency, duration of action, and side effect profiles .

Comparison with Similar Compounds

  • Alfentanil
  • Sufentanil
  • Remifentanil

Brifentanil is unique in its specific binding affinity and rapid onset of action, making it particularly useful in settings where quick and short-term pain relief is required.

Properties

CAS No.

101345-71-5

Molecular Formula

C20H29FN6O3

Molecular Weight

420.5 g/mol

IUPAC Name

N-[(3S,4R)-1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-3-methylpiperidin-4-yl]-N-(2-fluorophenyl)-2-methoxyacetamide

InChI

InChI=1S/C20H29FN6O3/c1-4-25-20(29)26(23-22-25)12-11-24-10-9-17(15(2)13-24)27(19(28)14-30-3)18-8-6-5-7-16(18)21/h5-8,15,17H,4,9-14H2,1-3H3/t15-,17+/m0/s1

InChI Key

KKMGCTVJCQYQPV-DOTOQJQBSA-N

SMILES

CCN1C(=O)N(N=N1)CCN2CCC(C(C2)C)N(C3=CC=CC=C3F)C(=O)COC

Isomeric SMILES

CCN1C(=O)N(N=N1)CCN2CC[C@H]([C@H](C2)C)N(C3=CC=CC=C3F)C(=O)COC

Canonical SMILES

CCN1C(=O)N(N=N1)CCN2CCC(C(C2)C)N(C3=CC=CC=C3F)C(=O)COC

Appearance

Solid powder

101345-71-5

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

117268-95-8 (hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(2-(4-ethyl-4,5-dihydro-5-oxo1H-tetrazolyl)ethyl)-3-methyl-4-(N-(2-fluorophenyl)methoxyacetamido)piperidine
A 3331
A-3331
A-3331.HCl
Brifentanil
brifentanil hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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